REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].CC(C)([O-])C.[K+].[CH:18]1([CH:23]=O)[CH2:22][CH2:21][CH2:20][CH2:19]1>C1COCC1>[CH:18]1([CH:23]=[CH:3][C:1]#[N:2])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2|
|
Name
|
|
Quantity
|
742.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5.75 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (6 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with MTBE (10 L)
|
Type
|
WASH
|
Details
|
washed with brine (6 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (65-78° C./6 torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437.8 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].CC(C)([O-])C.[K+].[CH:18]1([CH:23]=O)[CH2:22][CH2:21][CH2:20][CH2:19]1>C1COCC1>[CH:18]1([CH:23]=[CH:3][C:1]#[N:2])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2|
|
Name
|
|
Quantity
|
742.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5.75 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (6 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with MTBE (10 L)
|
Type
|
WASH
|
Details
|
washed with brine (6 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (65-78° C./6 torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437.8 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3]P(=O)(OCC)OCC)#[N:2].CC(C)([O-])C.[K+].[CH:18]1([CH:23]=O)[CH2:22][CH2:21][CH2:20][CH2:19]1>C1COCC1>[CH:18]1([CH:23]=[CH:3][C:1]#[N:2])[CH2:22][CH2:21][CH2:20][CH2:19]1 |f:1.2|
|
Name
|
|
Quantity
|
742.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5.75 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
374 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between methyl tert-butyl ether (MTBE, 14 L), water (10 L) and brine (6 L)
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
WASH
|
Details
|
the combined organic phase was washed with brine (6 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with MTBE (10 L)
|
Type
|
WASH
|
Details
|
washed with brine (6 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled (65-78° C./6 torr)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 437.8 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |